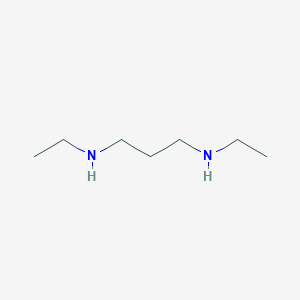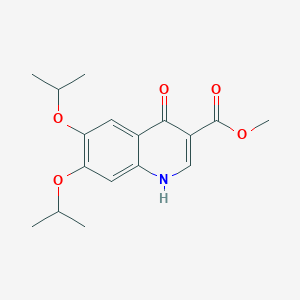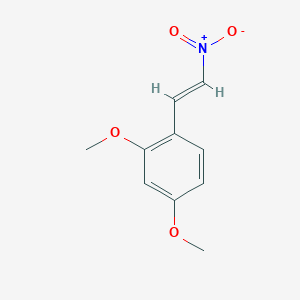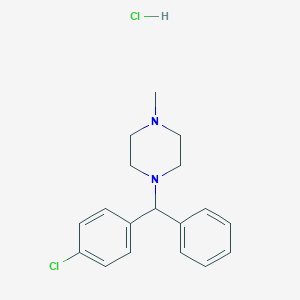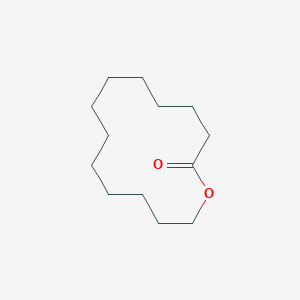
Oxacyclotetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclotetradecan-2-one is a cyclic ketone that has gained significant attention in the field of organic chemistry due to its unique structure and properties. The compound is also known as 14-membered lactone and is synthesized through various methods. Oxacyclotetradecan-2-one has potential applications in scientific research, especially in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Proton-Driven Self-Assembled Systems
Oxacyclotetradecan-2-one, in its protonated forms, plays a role in host-guest chemistry. It forms acid-driven adducts in solution with certain metal complexes. These adducts exhibit distinct optical outputs that behave according to logic gate functions like XOR and XNOR, demonstrating potential in molecular electronics and photonics (Bergamini et al., 2004).
2. Chelation of Heavy Metal Ions
It is an ideal ligand for chelating heavy metal ions such as Ni 2+ and Cu 2+. The chelation process influences the preference for high or low spin configurations in metal complexes, which is crucial in understanding the properties and behaviors of these complexes (Buysser et al., 2005).
3. Reactivity Towards Reductants and DNA
This compound, when forming complexes with certain metals, shows reactivity towards various reductants and DNA. This reactivity is significant in the field of bioinorganic chemistry, providing insights into how these complexes interact with biological molecules (Bakac & Wang, 2000).
4. Antibiotic Biosynthesis
It is involved in the biosynthesis of important antibiotics like Oxytetracycline, a broad-spectrum antibiotic. Understanding its role in antibiotic biosynthesis can lead to advancements in pharmaceuticals and drug development (Pickens & Tang, 2010).
5. Spectroscopic Identification in Metal Complexes
Its derivatives have been used in spectroscopic studies to identify and characterize metal complexes. These studies contribute to the field of coordination chemistry and materials science (Prakash et al., 2015).
6. Proteolytic Activity
The Cu(II) complex of a derivative shows significant proteolytic activity. This has implications in biochemistry and could be utilized in the study of protein interactions and enzymatic activities (Jang & Suh, 2008).
7. Mycoremediation Technique
It plays a role in the biodegradation of antibiotics in the environment, which is crucial in addressing the issue of pharmaceutical contaminants. Understanding this process can lead to effective bioremediation strategies (Migliore et al., 2012).
Propiedades
Número CAS |
1725-04-8 |
|---|---|
Nombre del producto |
Oxacyclotetradecan-2-one |
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
oxacyclotetradecan-2-one |
InChI |
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
Clave InChI |
IUDIJIVSWGWJNV-UHFFFAOYSA-N |
SMILES |
C1CCCCCCOC(=O)CCCCC1 |
SMILES canónico |
C1CCCCCCOC(=O)CCCCC1 |
melting_point |
27.5°C |
Otros números CAS |
1725-04-8 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



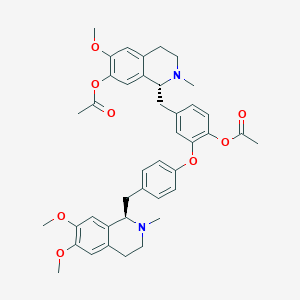
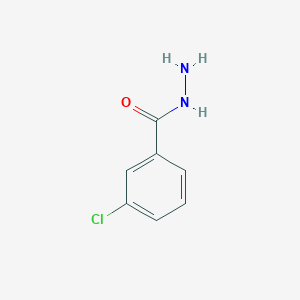
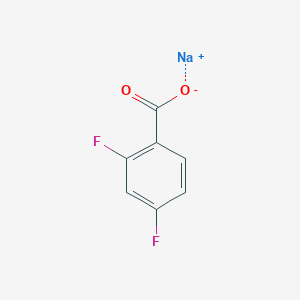
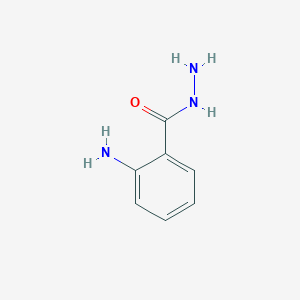
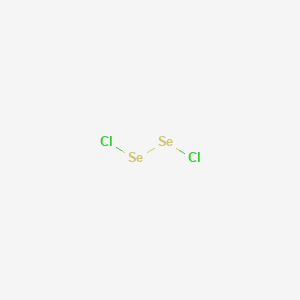
![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
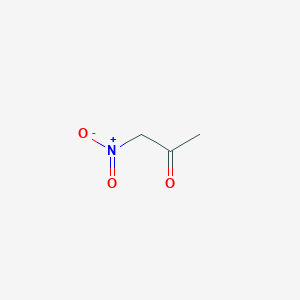

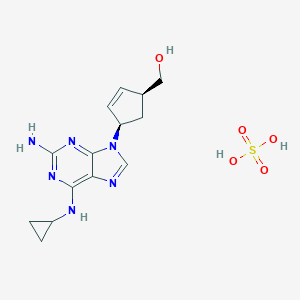
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
